molecular formula C14H19BrF3N3O B4376067 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE

Cat. No.: B4376067
M. Wt: 382.22 g/mol
InChI Key: UKECCIOFYLSISQ-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromine and trifluoromethyl groups: These groups can be introduced via electrophilic substitution reactions using bromine and trifluoromethylating agents.

    Attachment of the propanoyl group: This step involves acylation reactions using propanoyl chloride or anhydride.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable amine to form the piperidine ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques for better scalability and efficiency.

Chemical Reactions Analysis

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrazole and piperidine derivatives.

Common reagents used in these reactions include bromine, trifluoromethylating agents, acyl chlorides, and various oxidizing and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or inflammatory diseases.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It may find use in the development of agrochemicals or specialty chemicals due to its diverse reactivity.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom may participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar compounds to 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE include:

    1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-3-methylpiperidine: This compound has a chlorine atom instead of bromine, which may alter its reactivity and binding properties.

    1-{3-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoyl}-3-methylpiperidine: The presence of a difluoromethyl group instead of trifluoromethyl can affect the compound’s electronic properties and stability.

    1-{3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methylpiperidine: This compound has an acetyl group instead of a propanoyl group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrF3N3O/c1-9-4-3-6-20(8-9)11(22)5-7-21-10(2)12(15)13(19-21)14(16,17)18/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKECCIOFYLSISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(3-METHYLPIPERIDINO)-1-PROPANONE

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